Z-D-Trp-OH

Overview

Description

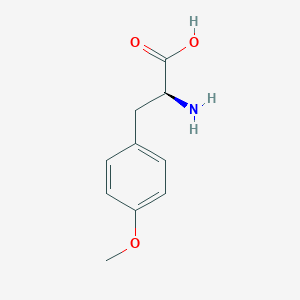

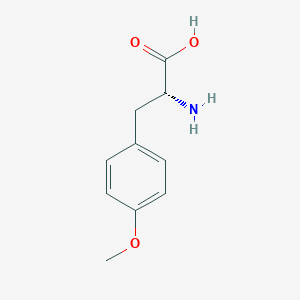

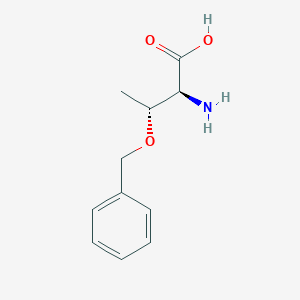

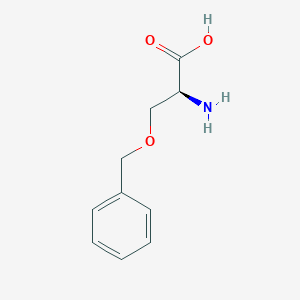

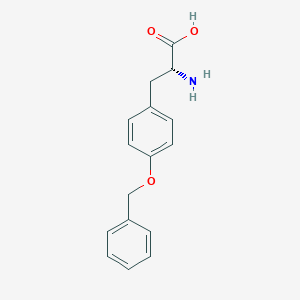

“Z-D-Trp-OH” is a derivative of D-Tryptophan . It is an essential amino acid found in naturally produced peptides . Unlike its stereoisomer, L-tryptophan, it is not used in structural or enzyme proteins .

Synthesis Analysis

Zirconia (ZrO2) nanocrystals were hydrothermally synthesized using a water-soluble zirconium precursor solution obtained by mixing zirconium oxychloride octahydrate with nonpolar amino acid tryptophan (Trp) in water . The reaction type for the synthesis is solution phase peptide synthesis .

Molecular Structure Analysis

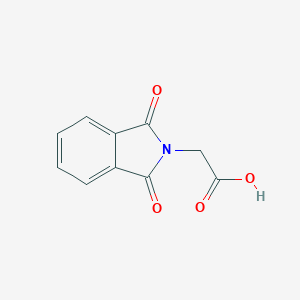

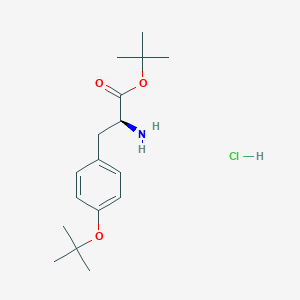

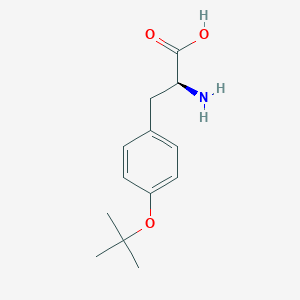

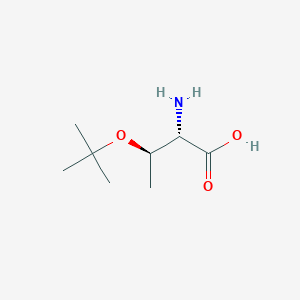

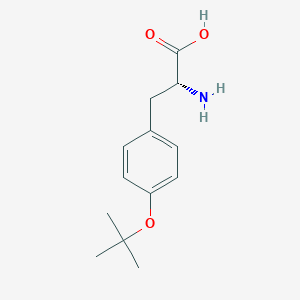

The molecular formula of “Z-D-Trp-OH” is C19H18N2O4 . The InChI code is 1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 .

Physical And Chemical Properties Analysis

“Z-D-Trp-OH” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Electrochemical Sensing : Z-D-Trp-OH, as a component of tryptophan, was part of a study that developed an electrochemical sensor for the simultaneous determination of acetaminophen, dopamine, uric acid, and tryptophan. This sensor exhibited wide linear ranges and low detection limits, making it suitable for clinical experiments and pharmaceutical applications (Setoudeh et al., 2020).

Material Science and Self-Assembly : Z-D-Trp-OH was studied for its ability to self-assemble into well-defined morphologies like fibers and spherical structures. These self-assembled structures have potential applications in novel material fabrication and design (Gour et al., 2021).

Biochemical Research : Z-D-Trp-OH has been utilized in biochemical research, particularly in studies focusing on peptide synthesis and modifications. For example, it was involved in a study examining the by-products derived from N-ALPHA-protected tryptophan during treatment with acids, which is crucial for understanding peptide chemistry and drug development (Ogawa et al., 1978).

Safety and Hazards

The safety information for “Z-D-Trp-OH” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

Z-D-Trp-OH, a derivative of the essential amino acid tryptophan (Trp), primarily targets enzymes involved in Trp metabolism . These include indoleamine-2,3-dioxygenase , Trp-2,3-dioxygenase , kynurenine-3-monooxygenase , and Trp hydroxylase . These enzymes are crucial for Trp metabolism and can be targeted for treating several diseases .

Mode of Action

It is known that trp and its derivatives interact with their targets, leading to changes in the metabolic pathways . The interaction of Z-D-Trp-OH with its targets could potentially modulate Trp metabolism, thereby affecting various physiological functions.

Biochemical Pathways

Trp metabolism primarily involves the kynurenine , 5-hydroxytryptamine , and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . Z-D-Trp-OH, as a derivative of Trp, may influence these pathways and their downstream effects.

Pharmacokinetics

The molecular weight of z-d-trp-oh is 42646 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of Z-D-Trp-OH’s action are likely related to its influence on Trp metabolism. By interacting with key enzymes in Trp metabolic pathways, Z-D-Trp-OH could potentially regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

properties

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYFYYVVAXRMKB-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297570 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Trp-OH | |

CAS RN |

2279-15-4 | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2279-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Benzyloxycarbonyl)-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.